![molecular formula C19H19N3O4S2 B2921048 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide CAS No. 865180-23-0](/img/structure/B2921048.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
While the exact synthesis process for this compound is not available, benzo[d]thiazole derivatives are often synthesized via cyclization reactions . The allyl group and the ethoxybenzamide group could potentially be added through substitution reactions .Molecular Structure Analysis
The molecule contains a benzo[d]thiazole core, which is a bicyclic system with a five-membered ring containing nitrogen and sulfur atoms fused to a benzene ring. The presence of the allyl group suggests that there could be some degree of conjugation in the molecule, which could impact its chemical properties .Chemical Reactions Analysis
Benzo[d]thiazoles can participate in a variety of chemical reactions, including cycloaddition and substitution reactions . The presence of the allyl group could potentially allow for reactions involving the carbon-carbon double bond.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Novel sulfonamides containing a 2-amino-1,3-thiazole fragment have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds were synthesized using a simple and efficient method under solvent-free conditions, indicating a potential application in developing new antibacterial agents (Rafiee Pour et al., 2019).
Photodynamic Therapy for Cancer Treatment
- A new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base was synthesized and characterized for its properties as a photosensitizer. This compound demonstrated high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).
Enzyme Inhibition
- A class of novel sulfonamide derivatives was prepared and studied for their inhibitory effects on carbonic anhydrase isozymes. These enzymes are crucial for many physiological functions, and the compounds showed activity in nanomolar ranges, suggesting their potential as enzyme inhibitors (Gokcen et al., 2016).
Synthesis and Characterization of Schiff Bases
- Schiff bases of sulfamethoxazole and sulfathiazole were synthesized and characterized. Their antimicrobial activities were examined against several bacteria, including sulfonamide-resistant pathogens. This research highlights the application of sulfonamide derivatives in combating resistant microbial strains and the role of Schiff base formation in medicinal chemistry (Mondal et al., 2015).
Catalysis and Chemical Synthesis
- Research into the chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation showcases the compound's application in catalysis and synthesis of complex molecules. These findings may facilitate the development of novel synthetic methodologies and contribute to pharmaceutical and material sciences (Xu et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-3-11-22-16-10-9-15(28(20,24)25)12-17(16)27-19(22)21-18(23)13-5-7-14(8-6-13)26-4-2/h3,5-10,12H,1,4,11H2,2H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMGFNGMLLJJBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.